molecular formula C9H14ClN B1356241 N,2,6-Trimethylaniline hydrochloride CAS No. 70522-62-2

N,2,6-Trimethylaniline hydrochloride

Cat. No. B1356241
CAS RN: 70522-62-2
M. Wt: 171.67 g/mol
InChI Key: GIWCHKXBXYCETK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04147804

Procedure details

A suspension of 125.6 g. of 2,6-dimethylformanilide in 1100 ml. of dry tetrahydrofuran is cooled to 0° C. in ice-methanol. To this with constant stirring is added dropwise over a period of 3 hours 1125 ml. of 0.96 M BH3 in tetrahydrofuran. This is then allowed to warm gradually to room temperature and then heated slowly to reflux. Refluxing is maintained for 6 hours and then stirred at room temperature another 15 hours. The reaction mixture is then cooled in ice and acidified with 425 ml. of 6 N HCl. A white solid forms. The mixture is evaporated in vacuo and the water-solid slurry dissolved into 2 l. of water. The solution is made strongly alkaline (with cooling) with 50% NaOH and then extracted twice with ether (2 l.) The ether is then washed three times with 100 ml. portions of water and twice with 100 ml. portions of saturated sodium chloride solution. The ether is then dried over sodium sulfate, filtered, acidified with ethereal HCl while cooling. The white solid which forms is filtered, washed with ether and sucked dry. This is recrystallized from isopropanol:methanol to give N,2,6-trimethylaniline hydrochloride (m.p. 255-257 dec.)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
ice methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[NH:9][CH:10]=O.[ClH:12]>O1CCCC1>[ClH:12].[CH3:10][NH:9][C:3]1[C:4]([CH3:8])=[CH:5][CH:6]=[CH:7][C:2]=1[CH3:1] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)NC=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Four
Name
ice methanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
To this with constant stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A suspension of 125.6 g
ADDITION
Type
ADDITION
Details
is added dropwise over a period of 3 hours 1125 ml
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
heated slowly
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
Refluxing
TEMPERATURE
Type
TEMPERATURE
Details
is maintained for 6 hours
Duration
6 h
STIRRING
Type
STIRRING
Details
stirred at room temperature another 15 hours
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled in ice
CUSTOM
Type
CUSTOM
Details
The mixture is evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the water-solid slurry dissolved into 2 l
TEMPERATURE
Type
TEMPERATURE
Details
(with cooling) with 50% NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ether (2 l.) The ether
WASH
Type
WASH
Details
is then washed three times with 100 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether is then dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
while cooling
FILTRATION
Type
FILTRATION
Details
The white solid which forms is filtered
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
sucked dry
CUSTOM
Type
CUSTOM
Details
This is recrystallized from isopropanol

Outcomes

Product
Name
Type
product
Smiles
Cl.CNC1=C(C=CC=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.